molecular formula C7H10N2O2 B049183 Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate CAS No. 113465-94-4

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

カタログ番号 B049183
CAS番号: 113465-94-4
分子量: 154.17 g/mol
InChIキー: PZOBTOSWLVLRRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has a molecular formula of C8H10N2O2.

科学的研究の応用

Androgen Receptor Antagonists

This compound has been used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which have been evaluated as androgen receptor antagonists . This is particularly important in prostate cancer therapy, where blockage of androgen receptor (AR) signaling is a key strategy . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

Anti-proliferative Agents

The compound has shown potential as an anti-proliferative agent. For instance, compound 6f, a derivative of the compound, was revealed as a potent AR antagonist with 59.7% activity . Another derivative, 6g, showed higher anti-proliferative activity against LNCaP cells than Bicalutamide, with an IC50 value of 13.6 μM .

Prostate Cancer Therapy

The compound has been used in the development of drugs for prostate cancer therapy . The disease often relapses after a period of androgen deprivation therapy (ADT) treatment and progresses to a new stage termed castration-resistant prostate cancer (CRPC) . Research of drugs targeting CRPC is mainly divided into two directions, one is blockage of endogenous synthesis of androgen by the CYP17A inhibitor Abiraterone and the other is to combat drug resistance that emerges after prolonged usage of first-generation AR antagonists .

Drug Design and Synthesis

The compound has been used in the design and synthesis of novel medicinal scaffolds . The pyrazole core of the compound has been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Antileishmanial and Antimalarial Evaluation

Although there is no direct evidence of the compound being used in antileishmanial and antimalarial evaluation, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests potential applications of the compound in this field.

Molecular Simulation Studies

The compound can be used in molecular simulation studies to justify the potent in vitro antipromastigote activity of similar compounds . These studies are crucial in understanding the interaction of the compound with biological targets and can guide the design of more potent derivatives.

作用機序

Target of Action

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, also known as 1H-Pyrazole-3-acetic acid, 5-methyl-, methyl ester, primarily targets the Androgen Receptor (AR) . The AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .

Mode of Action

The compound interacts with its target, the Androgen Receptor, acting as an antagonist . An AR luciferase reporter assay revealed that some derivatives of this compound, such as compound 6f, act as potent AR antagonists . This means that these compounds can bind to the AR and inhibit its activity, thereby blocking the signaling pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AR signaling pathway . This pathway is often reactivated in prostate cancer cells, leading to disease progression . By acting as an antagonist to the AR, this compound can inhibit the reactivation of the AR signaling pathway, thereby potentially slowing the progression of prostate cancer .

Pharmacokinetics

Related compounds have been found to be rapidly metabolized by human liver microsomes This suggests that the compound may also be rapidly metabolized, which could impact its bioavailability and efficacy

Result of Action

The result of the compound’s action is the inhibition of the AR signaling pathway, which can lead to a decrease in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells (a type of prostate cancer cell) than Bicalutamide, a commonly used drug for prostate cancer .

特性

IUPAC Name

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOBTOSWLVLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。